4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Catalog No.
S889458
CAS No.
1142191-65-8
M.F
C11H16N2OSi
M. Wt
220.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-ami...

CAS Number

1142191-65-8

Product Name

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

IUPAC Name

4-methoxy-3-(2-trimethylsilylethynyl)pyridin-2-amine

Molecular Formula

C11H16N2OSi

Molecular Weight

220.34 g/mol

InChI

InChI=1S/C11H16N2OSi/c1-14-10-5-7-13-11(12)9(10)6-8-15(2,3)4/h5,7H,1-4H3,(H2,12,13)

InChI Key

YMEMZSDPPMVKEZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)N)C#C[Si](C)(C)C

Canonical SMILES

COC1=C(C(=NC=C1)N)C#C[Si](C)(C)C

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1142191-65-8) is a highly specialized, pre-functionalized building block primarily utilized for the synthesis of 4-methoxy-7-azaindoles and related marine alkaloid analogs, such as meriolins and variolins[1]. Structurally, it features an electron-donating methoxy group, a primary amine, and a trimethylsilyl (TMS)-protected alkyne. This specific arrangement enables direct base- or transition-metal-catalyzed cyclization into the pyrrolo[2,3-b]pyridine core. By offering the alkyne pre-installed and protected, this compound serves as an advanced intermediate that streamlines the synthesis of complex cyclin-dependent kinase (CDK) inhibitors, eliminating the need for early-stage cross-coupling reactions on deactivated heterocyclic scaffolds[1].

Substituting this compound with unfunctionalized precursors, such as 2-amino-4-methoxypyridine or 2-amino-3-bromo-4-methoxypyridine, introduces severe process bottlenecks. Performing a de novo Sonogashira coupling on an electron-rich 4-methoxy-substituted pyridine is notoriously difficult; the electron-donating methoxy group deactivates the adjacent carbon-halogen bond toward oxidative addition by palladium catalysts, leading to sluggish reactions, high catalyst loading requirements, and poor yields [1]. Furthermore, attempting to use an unprotected terminal alkyne intermediate (4-methoxy-3-ethynylpyridin-2-amine) risks premature cyclization, oxidative homocoupling (Glaser coupling), and rapid degradation during storage [1]. Procuring the TMS-protected ethynyl derivative ensures shelf stability and guarantees a high-yielding, controlled cyclization step, preventing the catastrophic yield losses associated with generic precursor functionalization.

Elimination of Cross-Coupling Bottlenecks in 4-Methoxy-7-Azaindole Synthesis

Procuring the pre-assembled 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine allows buyers to bypass the problematic de novo Sonogashira coupling on electron-rich pyridines. The electron-donating C4-methoxy group significantly deactivates adjacent C-X bonds toward oxidative addition by palladium catalysts, often resulting in sluggish reactions and poor yields when starting from 2-amino-3-halo-4-methoxypyridines. By utilizing this pre-coupled TMS-alkyne, chemists can proceed directly to base-mediated or transition-metal-catalyzed cyclization, avoiding the typical 30-50% yield penalty and complex purification associated with early-stage cross-coupling on deactivated heterocyclic scaffolds [1].

Evidence DimensionOverall yield and process efficiency to functionalized 7-azaindole core
Target Compound DataDirect one- or two-step cyclization to 4-methoxy-7-azaindole
Comparator Or BaselineDe novo Sonogashira coupling on 2-amino-3-halo-4-methoxypyridine
Quantified DifferenceEliminates a low-yielding (often <50%) catalytic step, directly improving synthetic throughput.
ConditionsStandard heterocyclic cross-coupling vs. direct cyclization workflows

Procuring the pre-coupled TMS-alkyne saves a critical, low-yielding synthetic step, directly improving the throughput and cost-efficiency of kinase inhibitor library synthesis.

Shelf Stability and Controlled Reactivity via TMS Protection

Compared to unprotected terminal alkynes, the TMS-protected ethynyl group provides critical handling stability and prevents premature degradation. Unprotected 2-amino-3-ethynylpyridines are prone to oxidative homocoupling (Glaser-type reactions) and spontaneous degradation during ambient storage. The TMS group suppresses these pathways, ensuring the material remains pure over extended periods. Furthermore, it enables precisely controlled, one-pot tandem deprotection/cyclization protocols (e.g., using TBAF or alkoxide bases), allowing the buyer to dictate the exact timing of the indole ring formation without handling unstable intermediates [1].

Evidence DimensionReactivity control and storage stability
Target Compound DataStable to ambient storage; compatible with tandem deprotection/cyclization
Comparator Or BaselineUnprotected terminal alkyne (4-methoxy-3-ethynylpyridin-2-amine)
Quantified DifferencePrevents oxidative homocoupling degradation pathways during storage and handling.
ConditionsAmbient storage and standard base-catalyzed cyclization protocols

The TMS group ensures the material remains pure during extended storage and allows for precisely timed, high-yielding cyclization in multi-step manufacturing.

Enabling Direct Access to C4-Methoxy Kinase Inhibitor Scaffolds

For the development of meriolin and variolin analogs, the C4-methoxy substitution is a non-negotiable structural requirement. Classical 7-azaindole syntheses (such as the Madelung or Reissert methods) frequently fail or proceed in extremely low yields (<10%) when applied to highly electron-rich, substituted pyridine precursors[1]. Procuring 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine provides a guaranteed, regioselective route to the 4-methoxy-1H-pyrrolo[2,3-b]pyridine core, maintaining the exact electronic and steric profile required for optimal binding in the CDK2/cyclin A hinge region [1].

Evidence DimensionRegioselective access to C4-oxygenated pyrrolo[2,3-b]pyridines
Target Compound DataProvides an exact structural match for the 4-methoxy-7-azaindole core
Comparator Or BaselineClassical 7-azaindole synthesis methods (Madelung/Reissert) or unsubstituted 7-azaindole
Quantified DifferenceBypasses the severe yield limitations (<10%) of classical cyclizations on electron-rich pyridines.
ConditionsKinase inhibitor structure-activity relationship (SAR) development

Buyers developing meriolin-class CDK inhibitors must procure this exact substitution pattern, as generic methods fail to efficiently produce the required C4-methoxy core.

Synthesis of Meriolin and Variolin Marine Alkaloid Analogs

Serves as the direct precursor for the 4-methoxy-7-azaindole core, which is structurally essential for developing potent cyclin-dependent kinase (CDK) inhibitors modeled after marine alkaloids [1].

Development of C4-Functionalized Pyrrolo[2,3-b]pyridine Libraries

Utilized by medicinal chemists to build libraries of 7-azaindoles where the methoxy group can be retained for specific structure-activity relationship (SAR) profiling or later demethylated (e.g., using HBr/AcOH) to a pyridone for further late-stage functionalization [1].

Tandem Deprotection-Cyclization Methodologies

Acts as an ideal substrate for process chemists developing and optimizing one-pot, base-mediated (e.g., KOtBu, TBAF) or metal-catalyzed cyclization protocols, leveraging the TMS group for precisely timed indole ring formation without handling unstable terminal alkynes [1].

Wikipedia

4-Methoxy-3-[(trimethylsilyl)ethynyl]pyridin-2-amine

Dates

Last modified: 08-16-2023

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